molecular formula C8H5ClN2O B1367215 5-Chloro-3-phenyl-1,2,4-oxadiazole CAS No. 827-44-1

5-Chloro-3-phenyl-1,2,4-oxadiazole

Cat. No. B1367215
CAS RN: 827-44-1
M. Wt: 180.59 g/mol
InChI Key: MOJYPXFSJLVCRN-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound that contains one oxygen and two nitrogen atoms . This compound has been used in various scientific areas, including pharmaceutical industry and drug discovery .


Synthesis Analysis

The synthesis of 5-Chloro-3-phenyl-1,2,4-oxadiazole involves a series of chemical reactions . In one study, a series of 2-substituted-5-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones were synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-phenyl-1,2,4-oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a phenyl group and a chlorine atom .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-3-phenyl-1,2,4-oxadiazole are complex and can lead to a variety of products . For example, in one study, a series of novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were synthesized following a multi-target-directed ligand-based strategy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3-phenyl-1,2,4-oxadiazole have been characterized in various studies. For example, it has been reported as a yellow powder with a melting point of 270–272°C .

Scientific Research Applications

  • Anti-infective Agents

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
    • Method: The synthesis involves cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .
    • Results: The synthesized 1,2,4-oxadiazoles showed significant anti-infective activity .
  • Agricultural Biological Activities

    • Field: Agricultural Chemistry
    • Application: 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities, including nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
    • Method: The specific methods of synthesis and application are not detailed in the source .
    • Results: Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
  • Anti-cancer Activity

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines .
    • Method: The specific methods of synthesis and application are not detailed in the source .
    • Results: The synthesized 1,2,4-oxadiazoles showed significant anti-cancer activity .
  • Anticonvulsant Activity

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as anticonvulsant agents .
    • Method: The specific methods of synthesis and application are not detailed in the source .
    • Results: The synthesized 1,2,4-oxadiazoles showed significant anticonvulsant activity .
  • Antidiabetic Activity

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as antidiabetic agents .
    • Method: The specific methods of synthesis and application are not detailed in the source .
    • Results: The synthesized 1,2,4-oxadiazoles showed significant antidiabetic activity .
  • Vasodilator Activity

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as vasodilators .
    • Method: The specific methods of synthesis and application are not detailed in the source .
    • Results: The synthesized 1,2,4-oxadiazoles showed significant vasodilator activity .
  • Antibacterial Activity

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as antibacterial agents .
    • Method: The specific methods of synthesis and application are not detailed in the source .
    • Results: The synthesized 1,2,4-oxadiazoles showed significant antibacterial activity .
  • Antiviral Activity

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as antiviral agents .
    • Method: The specific methods of synthesis and application are not detailed in the source .
    • Results: The synthesized 1,2,4-oxadiazoles showed significant antiviral activity .
  • Anti-inflammatory Activity

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as anti-inflammatory agents .
    • Method: The specific methods of synthesis and application are not detailed in the source .
    • Results: The synthesized 1,2,4-oxadiazoles showed significant anti-inflammatory activity .

Future Directions

The future directions for research on 5-Chloro-3-phenyl-1,2,4-oxadiazole are promising. Given its unique chemical structure and potential biological activities, this compound could be further explored for its potential applications in drug discovery and development .

properties

IUPAC Name

5-chloro-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJYPXFSJLVCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508237
Record name 5-Chloro-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-phenyl-1,2,4-oxadiazole

CAS RN

827-44-1
Record name 5-Chloro-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-phenyl-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 53 g of phosphorus oxychloride were added 12.6 g (18 mmol) of 3-phenyl-1,2,4-oxadiazol-5-ol, followed by the further addition of 2.8 g (35 mmol of pyridine. The resultant mixture was heated under stirring for 8 hours. The reaction mixture was allowed to cool down to room temperature and then transferred into 500 ml of ice water. The resultant liquid mixture was extracted with ether. The extract was washed successively with water, a 5% aqueous solution of sodium hydroxide and water. The organic layer was dried and the solvent was distilled off. When the residue was left over under cooling, the title compound was obtained as pale brown crystals.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixed solution of 3-phenyl-1,2,4-oxadiazol-5(4H)-one (2.00 g, 12.3 mmol) in phosphorus oxychloride (36 g) was added pyridine (1.93 ml, 23.9 mmol), and the mixture was stirred at 100° C. for 6 hours. The solvent was distilled off under reduced pressure. The residue was poured to ice water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to give 1.17 g (52.4%) of the desired product as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Yield
52.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
7
Citations
HB Wang, JH Chen, JT Wang - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
The title compound, C18H16N2O4, was synthesized by the reaction of methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-phenyl-1,2,4-oxadiazole. In the crystal structure, there are …
Number of citations: 4 scripts.iucr.org
JO Strelnikova, NV Rostovskii, GL Starova… - The Journal of …, 2018 - ACS Publications
An effective method for the synthesis of fully substituted 5-sulfonamidoimidazoles by Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles is …
Number of citations: 35 pubs.acs.org
M Kono, T Matsumoto, T Kawamura… - Bioorganic & medicinal …, 2013 - Elsevier
A series of piperazine ureas was designed, synthesized, and evaluated for their potential as novel orally available fatty acid amide hydrolase (FAAH) inhibitors that are therapeutically …
Number of citations: 45 www.sciencedirect.com
B Wellenzohn, U Lessel, A Beller… - Journal of Medicinal …, 2012 - ACS Publications
Virtual screening in a huge collection of virtual combinatorial libraries has led to the identification of two new structural classes of GPR119 agonists with submicromolar in vitro potencies…
Number of citations: 39 pubs.acs.org
HB Wang, JH Chen, JT Wang - Citeseer
1, 2, 4-Oxadiazole derivatives are of great interest because of their biological properties. Some derivatives of 1, 2, 4-oxadiazoles have intrinsic analgesic (Terashita et al., 2002), …
Number of citations: 0 citeseerx.ist.psu.edu
BM Vincent, DF Tardiff, JS Piotrowski, R Aron… - Cell reports, 2018 - cell.com
The lack of disease-modifying treatments for neurodegenerative disease stems in part from our rudimentary understanding of disease mechanisms and the paucity of targets for …
Number of citations: 106 www.cell.com
藤田公司, 藤井利幸, 井手明雄 - YAKUGAKU ZASSHI, 1964 - jstage.jst.go.jp
Syntheses of the new sulfonamides, N-(1, 2, 4-oxadiazolyl)-p-substituted benzenesulfonamides, are described. Although the conversion of 5-amino-3-phenyl-1, 2, 4-oxadiazole to the …
Number of citations: 3 www.jstage.jst.go.jp

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